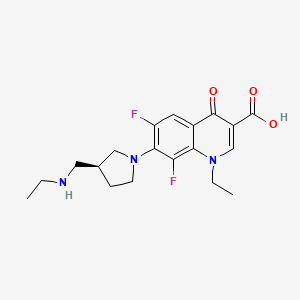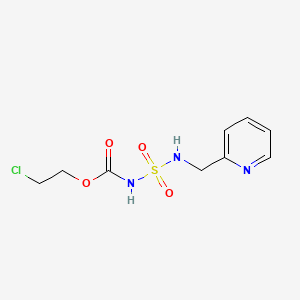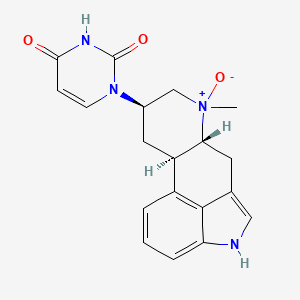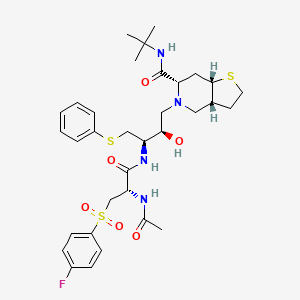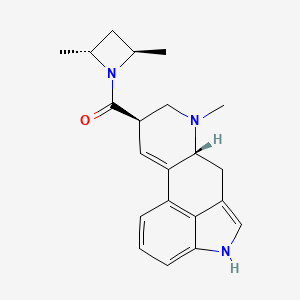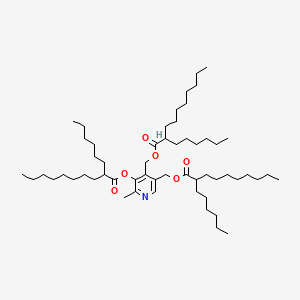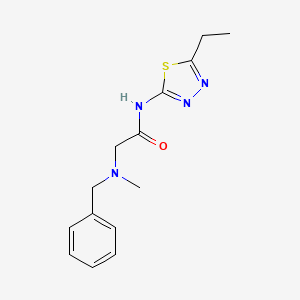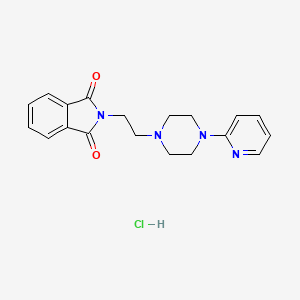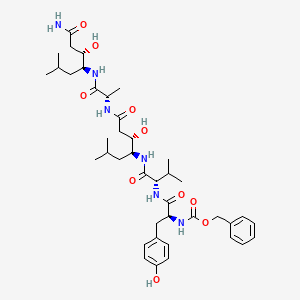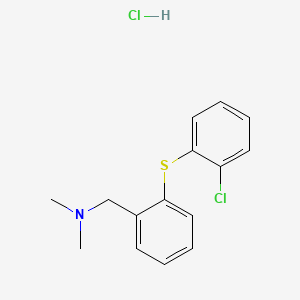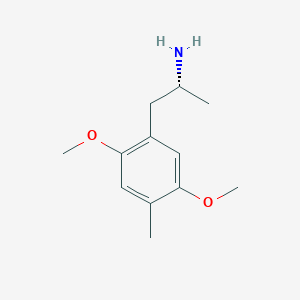
(-)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane: is a synthetic compound known for its psychoactive properties. It belongs to the class of phenethylamines and is structurally related to other well-known compounds such as mescaline and amphetamines. This compound has been studied for its potential effects on the central nervous system and its ability to induce altered states of consciousness.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxy-4-methylbenzaldehyde.
Formation of Nitroalkene: The aldehyde is reacted with nitroethane in the presence of a base such as ammonium acetate to form the corresponding nitroalkene.
Reduction: The nitroalkene is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the amine.
Industrial Production Methods: Industrial production methods for this compound are not widely documented due to its psychoactive nature and regulatory restrictions. large-scale synthesis would likely follow similar steps with optimizations for yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro group in the precursor stages or the amine group in the final compound.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, particularly at the positions ortho to the methoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: The primary amine or secondary amine derivatives.
Substitution: Various substituted phenethylamines depending on the substituents introduced.
科学的研究の応用
Chemistry:
Synthesis of Analogues: Researchers use this compound as a starting point to synthesize analogues with varying psychoactive properties.
Biology:
Neurotransmitter Studies: It is used to study the effects on neurotransmitter systems, particularly serotonin and dopamine pathways.
Medicine:
Psychopharmacology: Investigated for potential therapeutic uses in treating mental health disorders, though its psychoactive nature limits its clinical application.
Industry:
Chemical Probes: Utilized as a chemical probe to understand receptor binding and activation mechanisms.
作用機序
Molecular Targets and Pathways:
Serotonin Receptors: The compound primarily targets serotonin receptors, particularly the 5-HT2A receptor, which is associated with its hallucinogenic effects.
Dopamine Receptors: It also affects dopamine receptors, contributing to its stimulant properties.
Pathways: The activation of these receptors leads to altered neurotransmitter release and changes in perception, mood, and cognition.
類似化合物との比較
Mescaline: Another phenethylamine with similar hallucinogenic properties but a different substitution pattern on the aromatic ring.
2,5-Dimethoxy-4-ethylamphetamine (DOET): Similar structure but with an ethyl group instead of a methyl group, leading to different potency and effects.
3,4-Methylenedioxyamphetamine (MDA): Shares the phenethylamine backbone but has a methylenedioxy group, resulting in distinct psychoactive effects.
Uniqueness:
Potency: (-)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane is known for its high potency and strong psychoactive effects compared to some of its analogues.
Receptor Affinity: It has a unique binding profile, particularly its high affinity for the 5-HT2A receptor, which distinguishes it from other compounds in its class.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
43061-13-8 |
|---|---|
分子式 |
C12H19NO2 |
分子量 |
209.28 g/mol |
IUPAC名 |
(2R)-1-(2,5-dimethoxy-4-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C12H19NO2/c1-8-5-12(15-4)10(6-9(2)13)7-11(8)14-3/h5,7,9H,6,13H2,1-4H3/t9-/m1/s1 |
InChIキー |
NTJQREUGJKIARY-SECBINFHSA-N |
異性体SMILES |
CC1=CC(=C(C=C1OC)C[C@@H](C)N)OC |
正規SMILES |
CC1=CC(=C(C=C1OC)CC(C)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



